molecular formula C23H25BN2O4 B1522161 2,4-Bis(benzyloxy)-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyrimidine CAS No. 1072944-91-2

2,4-Bis(benzyloxy)-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyrimidine

Cat. No.: B1522161
CAS No.: 1072944-91-2
M. Wt: 404.3 g/mol
InChI Key: MRUSBJLGIGLWMC-UHFFFAOYSA-N
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Description

2,4-Bis(benzyloxy)-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyrimidine is an organic compound primarily utilized in scientific research and industrial applications. Its unique structure, featuring both benzyl and dioxaborinanyl groups attached to a pyrimidine core, allows for diverse chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound is typically synthesized through a multi-step process involving the protection and deprotection of functional groups, and the formation of boron-containing heterocycles. The initial step often includes the protection of pyrimidine nitrogen atoms to prevent unwanted side reactions.

  • Step 1: Protection of Pyrimidine Nitrogens using Benzyl Chloride.

  • Step 2: Formation of Dioxaborinanyl Group via boronate ester intermediates.

  • Step 3: Deprotection of Nitrogen atoms to yield the final compound.

Industrial Production Methods

For industrial-scale production, the synthesis is optimized to improve yield and reduce the use of hazardous reagents. Catalytic processes and continuous flow techniques are often employed to increase efficiency and maintain safety standards.

Chemical Reactions Analysis

2,4-Bis(benzyloxy)-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyrimidine undergoes various types of chemical reactions:

  • Oxidation: This compound can be oxidized under mild conditions to form corresponding pyrimidine N-oxides.

  • Reduction: Reduction reactions can be performed using hydride donors to reduce the dioxaborinanyl group selectively.

  • Substitution: Electrophilic aromatic substitution is common, where benzyloxy groups are replaced with other substituents.

Common reagents and conditions include:

  • Oxidants: mCPBA, Hydrogen peroxide.

  • Reductants: Lithium aluminium hydride (LiAlH4), Sodium borohydride (NaBH4).

  • Substitution Reagents: Various electrophiles and catalytic amounts of acids or bases.

Scientific Research Applications

2,4-Bis(benzyloxy)-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyrimidine has found numerous applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis and in the development of new materials.

  • Biology: Employed in studying enzyme mechanisms and as a ligand in biochemical assays.

  • Medicine: Investigated for its potential use as a therapeutic agent due to its ability to modulate biological pathways.

  • Industry: Applied in the manufacture of specialty chemicals and as an intermediate in agrochemical production.

Mechanism of Action

Compared to other pyrimidine derivatives, 2,4-Bis(benzyloxy)-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyrimidine stands out due to its unique combination of benzyloxy and dioxaborinanyl functionalities. These groups confer distinct reactivity and binding properties, making it particularly useful in specialized applications.

Comparison with Similar Compounds

  • 2,4-Dimethoxy-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyrimidine

  • 2,4-Bis(benzyloxy)pyrimidine

  • 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyrimidine

This compound's unique structure and versatile reactivity make it a valuable tool in multiple scientific fields. Anything else you want to dive deeper into?

Properties

IUPAC Name

5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2,4-bis(phenylmethoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25BN2O4/c1-23(2)16-29-24(30-17-23)20-13-25-22(28-15-19-11-7-4-8-12-19)26-21(20)27-14-18-9-5-3-6-10-18/h3-13H,14-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUSBJLGIGLWMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CN=C(N=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40660642
Record name 2,4-Bis(benzyloxy)-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072944-91-2
Record name 2,4-Bis(benzyloxy)-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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